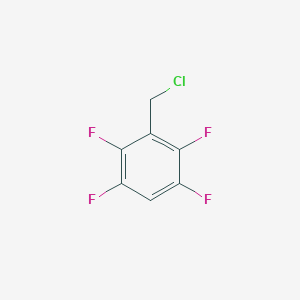

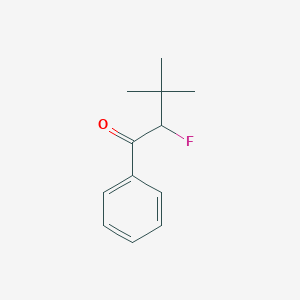

3-(Chloromethyl)-1,2,4,5-tetrafluorobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tetrafluorobenzene compounds often involves nucleophilic aromatic substitution reactions, where a nucleophile replaces a good leaving group on a benzene derivative. A prominent example includes the synthesis of sterically hindered tetrafluorobenzene derivatives through the reaction of lithium dimesitylphosphide with hexafluorobenzene, indicating a method that could potentially apply to 3-(Chloromethyl)-1,2,4,5-tetrafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of tetrafluorobenzene derivatives has been extensively studied, with techniques such as gas-phase electron diffraction and ab initio calculations revealing slight deviations from perfect symmetry in the benzene ring. These studies offer insights into the bond angles and lengths that are crucial for understanding the structural characteristics of 3-(Chloromethyl)-1,2,4,5-tetrafluorobenzene (Schei, Almenningen, & Almlöf, 1984).

Chemical Reactions and Properties

Tetrafluorobenzene compounds participate in various chemical reactions, including the formation of complexes and adducts with other molecules. For instance, the interaction of 1,2-bis(chloromercurio)tetrafluorobenzene with benzene demonstrates the ability of tetrafluorobenzenes to form supramolecular frameworks through metal-mediated interactions (Gardinier & Gabbaï, 2000).

Applications De Recherche Scientifique

Novel Material Synthesis

Research on nanostructured materials, such as luminescent micelles, highlights the importance of innovative chemical scaffolds for sensing applications. These materials are crucial for detecting hazardous substances and have applications in bioimaging and drug delivery. Such research underscores the potential utility of complex fluorinated compounds like 3-(Chloromethyl)-1,2,4,5-tetrafluorobenzene in creating advanced materials with unique properties (Paria et al., 2022).

Environmental Impact and Safety

Studies on brominated flame retardants provide insights into the environmental presence and potential risks of halogenated compounds. The critical review by Zuiderveen et al. (2020) discusses the occurrence and risks associated with novel brominated flame retardants in indoor environments, consumer goods, and food, highlighting the need for further research on their environmental fate and toxicity. This context is relevant for understanding the environmental implications of related halogenated compounds, including 3-(Chloromethyl)-1,2,4,5-tetrafluorobenzene (Zuiderveen et al., 2020).

Advanced Catalytic Processes

The catalytic synthesis of compounds like polyoxymethylene dimethyl ethers (OMEs) from simpler reactants demonstrates the importance of catalyst development in chemical synthesis. Baranowski et al. (2017) review advancements in OME synthesis, which is pertinent to discussions on the catalytic roles that fluorinated compounds might play in synthesizing new materials and fuels (Baranowski et al., 2017).

Propriétés

IUPAC Name |

3-(chloromethyl)-1,2,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCWIDIVEAKSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382163 | |

| Record name | 3-(chloromethyl)-1,2,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1,2,4,5-tetrafluorobenzene | |

CAS RN |

107267-44-7 | |

| Record name | 3-(chloromethyl)-1,2,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)